glycyl-L-lysyl-L-histidine

Vue d'ensemble

Description

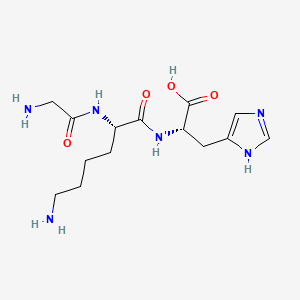

glycyl-L-lysyl-L-histidine is a compound derived from the amino acids histidine and lysine It is a dipeptide, meaning it consists of two amino acids linked by a peptide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-lysyl-L-histidine typically involves the coupling of L-histidine and glycyl-L-lysine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

glycyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

Reduction: Reduction reactions may target the peptide bond or side chains.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction may lead to the formation of reduced peptides.

Applications De Recherche Scientifique

Biological Functions and Mechanisms

Glycyl-L-lysyl-L-histidine exhibits several key biological properties:

- Wound Healing : This tripeptide has been shown to promote fibroblast proliferation, which is crucial for tissue repair and regeneration. Studies indicate that it enhances cell proliferation in a dose-dependent manner, making it a candidate for therapeutic applications in wound healing .

- Antioxidant Activity : this compound acts as an endogenous antioxidant by reducing levels of reactive oxygen species (ROS) in cells. This property helps protect cells from oxidative stress, which is linked to various diseases .

- Metal Ion Chelation : The compound can form complexes with metal ions, particularly copper(II). These metal complexes enhance its biological activity, facilitating cellular processes such as proliferation and tissue repair .

Therapeutic Applications

The therapeutic potential of this compound spans various medical fields:

- Dermatology : Due to its wound healing properties, it is being investigated for use in topical formulations aimed at treating skin injuries and ulcers. Its ability to stimulate fibroblast activity suggests it could be effective in enhancing the healing process of chronic wounds .

- Orthopedics : The tripeptide's interaction with metal ions may have implications for bone health. Research indicates that this compound could support the therapy of affected bones and cartilage, potentially aiding in the recovery from fractures or degenerative joint diseases .

- Respiratory Health : Recent studies have shown that glycyl-L-histidyl-L-lysine (a related compound) can protect against oxidative stress-induced muscle dysfunction in conditions like chronic obstructive pulmonary disease (COPD). This suggests a broader application for this compound in respiratory health management .

Case Study 1: Wound Healing Efficacy

A study assessed the effects of this compound on fibroblast cell strains. The results indicated significant increases in cell proliferation when treated with the peptide at varying concentrations. For instance:

| Dose (M) | Incorporated 3H-thymidine (cpm) |

|---|---|

| Control | 1392.3 ± 348.2 |

| 1406.5 ± 470.5 | |

| 1371.8 ± 249.1 | |

| 4889.8 ± 495.1 | |

| 7719.5 ± 1246.8 |

These findings confirm the peptide's potential as a wound healing agent through enhanced fibroblast activity .

Case Study 2: Antioxidant Properties

Another research highlighted the ability of glycyl-L-histidyl-L-lysine to reduce ROS levels in Caco-2 cells, demonstrating its effectiveness as an antioxidant at concentrations below . This study utilized flow cytometry to quantify ROS reduction, reinforcing the peptide's role in cellular protection against oxidative damage .

Mécanisme D'action

The mechanism of action of glycyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring of histidine can participate in proton transfer reactions, while the lysine residue can form ionic interactions with negatively charged molecules. These interactions can modulate the activity of enzymes or influence cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Histidine: An essential amino acid with similar biochemical properties.

Glycyl-L-lysine: A dipeptide with comparable structural features.

Carnosine: A dipeptide consisting of beta-alanine and histidine, known for its antioxidant properties.

Uniqueness

glycyl-L-lysyl-L-histidine is unique due to its specific combination of histidine and lysine residues, which confer distinct biochemical properties. The presence of both an imidazole ring and a lysine side chain allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

Activité Biologique

Glycyl-L-lysyl-L-histidine (GHK) is a tripeptide composed of glycine, lysine, and histidine. It has garnered attention in biomedical research due to its diverse biological activities, particularly in antioxidant properties, wound healing, and its role in metal ion binding. This article explores the biological activity of GHK, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Antioxidant Properties

GHK has been identified as an endogenous antioxidant , capable of reducing reactive oxygen species (ROS) levels in various cell types. A study demonstrated that GHK significantly reduced ROS levels induced by tert-butyl hydroperoxide in Caco-2 cells at concentrations as low as 10 µM. The peptide primarily diminished hydroxyl (·OH) and peroxyl (ROO·) radicals but did not significantly affect superoxide (O₂·-) levels. This suggests that GHK may play a crucial role in protecting cells from oxidative stress, potentially mitigating conditions associated with oxidative damage such as neurodegenerative diseases .

Wound Healing and Fibroblast Proliferation

Research indicates that GHK promotes fibroblast proliferation, making it beneficial for wound healing applications. In vitro studies have shown a dose-dependent increase in cell proliferation when fibroblasts were treated with GHK. It has been proposed that GHK might facilitate tissue regeneration by enhancing cellular proliferation and migration at wound sites .

Interaction with Metal Ions

GHK exhibits a strong affinity for binding essential metal ions such as copper. This interaction is significant for its cytoprotective effects against metal-induced toxicity. In particular, GHK has been shown to mitigate the harmful effects of excess copper and zinc, which are implicated in protein misfolding and neurodegenerative disorders. By binding to these metal ions, GHK can reduce their redox activity and prevent associated cellular damage .

Clinical Implications in Chronic Diseases

Recent studies have explored the role of GHK in chronic conditions such as Chronic Obstructive Pulmonary Disease (COPD). Research indicates that plasma levels of GHK are significantly lower in COPD patients, correlating with skeletal muscle dysfunction—a common complication of this disease. Administration of GHK-Cu²⁺ has been shown to protect against cigarette smoke-induced muscle dysfunction through mechanisms involving sirtuin 1 activation .

Case Studies and Experimental Data

GHK's biological activities can be attributed to several mechanisms:

- Antioxidant Action : Reduces oxidative damage by scavenging free radicals.

- Cell Proliferation : Enhances fibroblast growth and migration, crucial for tissue repair.

- Metal Ion Chelation : Binds to copper and zinc ions, mitigating their toxic effects on cells.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIDFVOUHZRAK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220496 | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-66-6 | |

| Record name | GLY-LYS-HIS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the "His-rich peptide" fragment released by plasma kallikrein from bovine high-molecular-weight kininogen?

A1: The "His-rich peptide" fragment, released alongside bradykinin by the action of plasma kallikrein on kininogen, is notable for its unusual amino acid composition and repeating sequences. [] This fragment comprises 41 amino acids, with a high proportion of histidine, glycine, and lysine residues. [] The repeating sequences, like His-Gly-X and Gly-His-X, are found multiple times within the peptide. [] While the exact function of this fragment remains unclear, its release alongside bradykinin suggests a potential role in physiological processes related to inflammation and blood pressure regulation. Further research is needed to elucidate its specific function.

Q2: The sequence GLY-LYS-HIS is part of the metal-binding motif in the engineered protein GKH-Fos(138-211). Can you elaborate on the design and function of this protein?

A2: Researchers designed the GKH-Fos(138-211) protein to specifically cleave DNA at AP-1 binding sites. [] This chimeric protein combines the DNA-binding domain of the Fos protein (Fos(138-211)) with a novel metal-binding motif (GKH) at its N-terminus. [] The GLY-LYS-HIS sequence within the GKH motif enables the binding of Cu(II) or Ni(II) ions. [] This metal binding activates the protein, allowing it to cleave DNA specifically at AP-1 binding sites, which are important for regulating gene expression. []

Q3: How does the amino acid composition of decomposing plant material change, and how can this be used as an indicator of decomposition progress?

A3: During decomposition, the relative abundance of certain amino acids in plant material shifts in a predictable pattern. [] Specifically, glycine (Gly) concentrations increase, while lysine (Lys), histidine (His), leucine (Leu), arginine (Arg), tyrosine (Tyr), phenylalanine (Phe), serine (Ser), and taurine (Tau) decrease. [] This change is reflected in the amino acid signature (AaS), calculated as the ratio of Gly/(Lys+His+Leu+Arg+Tyr+Phe+Ser). [] The AaS increases as decomposition progresses, serving as a potential indicator of the biochemical evolution of nitrogen in soil samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.